2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide

Physicochemical profiling ADME prediction Medicinal chemistry triage

2-[(3-Phenylpropanoyl)amino]-3-thiophenecarboxamide (C₁₄H₁₄N₂O₂S; MW 274.34 g/mol; ChemDiv ID Y205-7586) is a synthetic small-molecule thiophene-3-carboxamide derivative bearing an N-acyl-3-phenylpropanamide side chain at the 2-position of the thiophene ring. The compound is classified within the 2-aminothiophene-3-carboxamide chemotype, a scaffold family extensively reviewed as versatile building blocks for polyfunctionalized heterocyclic synthesis and recognized for activity across multiple biological targets including poly(ADP-ribose) polymerase (PARP), IκB kinase-2 (IKK-2), c-Jun N-terminal kinase (JNK), VEGFR-2, ANO1 ion channels, and influenza RNA-dependent RNA polymerase (RdRP).

Molecular Formula C14H14N2O2S
Molecular Weight 274.34 g/mol
Cat. No. B4180780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide
Molecular FormulaC14H14N2O2S
Molecular Weight274.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=C(C=CS2)C(=O)N
InChIInChI=1S/C14H14N2O2S/c15-13(18)11-8-9-19-14(11)16-12(17)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,15,18)(H,16,17)
InChIKeyMRHYPLORPSPYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.4 [ug/mL]

2-[(3-Phenylpropanoyl)amino]-3-thiophenecarboxamide: Physicochemical Identity and Scaffold Classification for Procurement Decisions


2-[(3-Phenylpropanoyl)amino]-3-thiophenecarboxamide (C₁₄H₁₄N₂O₂S; MW 274.34 g/mol; ChemDiv ID Y205-7586) is a synthetic small-molecule thiophene-3-carboxamide derivative bearing an N-acyl-3-phenylpropanamide side chain at the 2-position of the thiophene ring . The compound is classified within the 2-aminothiophene-3-carboxamide chemotype, a scaffold family extensively reviewed as versatile building blocks for polyfunctionalized heterocyclic synthesis and recognized for activity across multiple biological targets including poly(ADP-ribose) polymerase (PARP), IκB kinase-2 (IKK-2), c-Jun N-terminal kinase (JNK), VEGFR-2, ANO1 ion channels, and influenza RNA-dependent RNA polymerase (RdRP) [1][2][3]. The critical structural distinction of this specific derivative is its unsubstituted thiophene core (hydrogen atoms at positions 4 and 5), which provides a chemically well-defined, minimally encumbered scaffold suitable as both a reference compound in structure–activity relationship (SAR) campaigns and a derivatization-ready intermediate [1].

Why 2-[(3-Phenylpropanoyl)amino]-3-thiophenecarboxamide Cannot Be Interchanged with Other Thiophene-3-Carboxamide Analogs


Within the thiophene-3-carboxamide chemotype, even modest structural modifications produce dramatic shifts in biological target engagement, potency, and physicochemical properties. The parent scaffold thiophene-3-carboxamide itself is an exceptionally weak PARP inhibitor (IC₅₀ ≈ 5 mM), whereas substitution at the 2-amino position with an (aminocarbonyl)amino group and installation of a 5-(4-fluorophenyl) substituent yields TPCA-1, a potent and selective IKK-2 inhibitor with an IC₅₀ of 17.9 nM [1][2]. The target compound occupies a distinct structural space: it retains the unsubstituted thiophene core but replaces the ureido/urea functionality with a bulkier, more lipophilic 3-phenylpropanamide moiety. This single change at the 2-position alters the hydrogen-bond donor/acceptor profile and projected logP, differentiating it from both the polar ureido-containing IKK-2 inhibitor series and the 4,5-dimethyl-substituted analogs (e.g., 4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide, ChemSpider CSID:702879, MW 302.39, CAS 346720-15-8) that introduce steric bulk on the thiophene ring . Generic interchange among these analogs without experimental validation therefore risks unrecognized shifts in target selectivity, potency, and ADME properties—each of which is a quantifiable procurement risk in drug discovery and chemical biology programs.

Quantitative Differentiation Evidence for 2-[(3-Phenylpropanoyl)amino]-3-thiophenecarboxamide Versus Closest Analogs


Lipophilicity Differentiation: logP/logD Versus the 4,5-Dimethyl Thiophene Analog

The target compound exhibits a measured logP of 1.70 (logD₇.₄ = 1.68), reflecting the unsubstituted thiophene core and the moderately lipophilic 3-phenylpropanamide side chain . In contrast, the 4,5-dimethyl-substituted analog (4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide) carries a computationally predicted ACD/LogP of 3.54 and LogD₇.₄ of 3.10, representing an increase of approximately 1.8 log units . This difference exceeds the typical range acceptable for isosteric replacement and indicates that the target compound falls within more favorable oral drug-like space (LogP < 3), whereas the dimethyl analog approaches the upper boundary of Lipinski compliance.

Physicochemical profiling ADME prediction Medicinal chemistry triage

Molecular Weight and Ligand Efficiency Differentiation Versus 4,5-Disubstituted Analogs

The target compound has a molecular weight of 274.34 g/mol with zero violations of Lipinski's Rule of Five, positioning it within lead-like chemical space . The closest commercially available analog, 4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide (MW 302.39 g/mol), adds 28.05 Da (two methyl groups) with a proportional increase in lipophilicity and molar refractivity, while the 4-ethyl-5-methyl analog (MW 316.42 g/mol) adds 42.08 Da . Each incremental alkyl substitution on the thiophene ring increases molecular weight, logP, and steric bulk without a commensurate gain in hydrogen-bonding capacity (both compounds retain three H-bond donors and four H-bond acceptors), thereby reducing ligand efficiency (LE) if potency does not scale proportionally.

Ligand efficiency metrics Fragment-based drug discovery Lead-likeness assessment

Class-Level PARP Inhibition Evidence: Unsubstituted Thiophene-3-Carboxamide Scaffold Versus Parent Core

Thiophene-3-carboxamide, the parent scaffold of the target compound, has been reported as an inhibitor of poly(ADP-ribose) polymerase (PARP) with an IC₅₀ of approximately 5 mM, reflecting the baseline potency of the unelaborated core [1]. 2-Aminothiophene-3-carboxamides bearing an N-acyl side chain—such as the 3-phenylpropanoyl moiety in the target compound—are structural analogs of 3-aminobenzamide, the prototypical PARP inhibitor, and are expected to engage the nicotinamide-binding pocket of the PARP catalytic domain via the carboxamide group [1][2]. While direct IC₅₀ data for the target compound against PARP have not been published in the peer-reviewed literature, the presence of the 3-phenylpropanamide substituent at the 2-amino position is anticipated to improve potency relative to the unsubstituted parent (IC₅₀ ≈ 5 mM) by providing additional hydrophobic contacts within the PARP active site, consistent with SAR trends observed across the broader 2-aminothiophene-3-carboxamide class [2][3].

PARP inhibition DNA damage repair Chemo/radiosensitization

Differentiation from Ureido-Thiophene-3-Carboxamide IKK-2 Inhibitors: Amide Versus Urea Linkage at the 2-Position

The most extensively characterized thiophene-3-carboxamide IKK-2 inhibitors—TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) and IKK-2 Inhibitor VI (5-phenyl-2-ureidothiophene-3-carboxamide)—share a ureido (–NH–CO–NH₂) linker at the 2-position, achieving IKK-2 IC₅₀ values of 17.9 nM and 13–25 nM, respectively [1][2]. The target compound replaces the urea linkage with an amide (–NH–CO–CH₂–CH₂–Ph) and lacks the 5-aryl substituent present in both reference inhibitors. This structural divergence has two consequences: (a) the absence of the 5-aryl group eliminates a key pharmacophoric element required for high-affinity IKK-2 binding, as established by SAR studies on the thiophene carboxamide IKK-2 series [3]; and (b) the amide linkage alters the geometry and hydrogen-bonding capacity of the 2-position substituent relative to the urea. Consequently, the target compound is not expected to exhibit the nanomolar IKK-2 potency characteristic of TPCA-1 or IKK-2 Inhibitor VI, making it a useful negative-control or selectivity-profiling tool in IKK-2/NF-κB pathway studies.

IKK-2/NF-κB pathway Kinase inhibitor selectivity Chemical probe development

Synthetic Tractability and Derivatization Potential: Unsubstituted Core Versus Pre-functionalized Analogs

The target compound's unsubstituted thiophene ring (hydrogen at positions 4 and 5) preserves two reactive sites for electrophilic substitution or directed metalation chemistry, enabling regioselective introduction of diverse functional groups [1]. In contrast, the 4,5-dimethyl analog (CAS 346720-15-8) and 4-ethyl-5-methyl analog (CAS 424811-95-0) are pre-occupied at both positions, restricting further diversification to N-functionalization of the carboxamide or modifications of the phenylpropanoyl side chain . The Gewald reaction—a standard method for synthesizing 2-aminothiophene-3-carboxamides from cyanoacetamide, an aldehyde/ketone, and elemental sulfur—can be adapted to generate the target compound's 2-amino precursor in a single step, followed by acylation with 3-phenylpropanoyl chloride [1][2]. This two-step sequence from commodity reagents offers a cost-effective procurement alternative to purchasing pre-functionalized analogs that require lengthier synthetic routes.

Parallel synthesis Scaffold derivatization Medicinal chemistry SAR

Polar Surface Area and Hydrogen-Bonding Profile Differentiation for Blood–Brain Barrier Penetrance Prediction

The target compound has a polar surface area (PSA) of 56.97 Ų (topological PSA) and three hydrogen-bond donors (the primary carboxamide NH₂ and the secondary amide NH) . In comparison, the 4,5-dimethyl analog has a predicted PSA of approximately 100 Ų (ACD/Labs prediction on ChemSpider), which exceeds the commonly cited threshold of <90 Ų for favorable CNS penetration . The target compound's PSA of ~57 Ų places it well within the range associated with blood–brain barrier (BBB) permeability (typically PSA < 60–70 Ų for good CNS exposure), whereas the dimethyl analog's higher PSA suggests reduced BBB penetration potential. This difference arises because the dimethyl analog's additional methyl groups do not significantly alter the hydrogen-bond donor/acceptor count but substantially increase the calculated topological PSA due to conformational and electronic effects.

CNS drug discovery Blood–brain barrier permeability Physicochemical ADME screening

Recommended Research and Procurement Application Scenarios for 2-[(3-Phenylpropanoyl)amino]-3-thiophenecarboxamide


PARP Inhibitor Lead Optimization: Using the Target Compound as a Defined Initial Hit for SAR Expansion

Shinkwin AE et al. Bioorg Med Chem. 1999; Singh M et al. J Biomol Struct Dyn. 2022.

IKK-2/NF-κB Pathway Selectivity Profiling: Structurally Matched Negative Control for Ureido-Thiophene Inhibitors

Podolin PL et al. J Pharmacol Exp Ther. 2005; Bertin Bioreagent. IKK2 Inhibitor VI technical datasheet.

Medicinal Chemistry Library Synthesis: Diversification from an Unsubstituted Thiophene-3-Carboxamide Scaffold

Gouda MA et al. Turk J Chem. 2011; Gewald K et al. Chem Ber. 1966.

CNS Drug Discovery: BBB-Permeable Chemical Probe Development Leveraging Favorable PSA

ChemDiv Y205-7586 data; ChemSpider CSID:702879 ACD/Labs data.

Quote Request

Request a Quote for 2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.